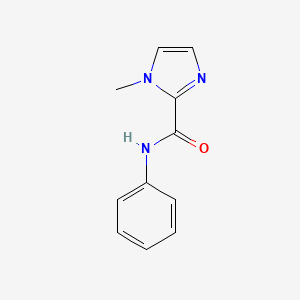
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxamide group at the second position, a methyl group at the first position, and a phenyl group attached to the nitrogen atom. It is known for its versatile chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency of these processes. For instance, the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine, is a well-established method for producing imidazole derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxaldehyde, 1-methyl-: Similar in structure but with an aldehyde group instead of a carboxamide group.
1H-Imidazole-2-carboxaldehyde, 1-(phenylmethyl)-: Contains a benzyl group instead of a phenyl group.
Uniqueness
1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group enhances its ability to form hydrogen bonds, making it a valuable ligand in coordination chemistry and a potential candidate for drug development .
Properties
CAS No. |
35342-94-0 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-methyl-N-phenylimidazole-2-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14-8-7-12-10(14)11(15)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
InChI Key |
JJZPMYSCNBKVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


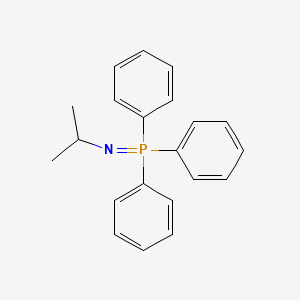
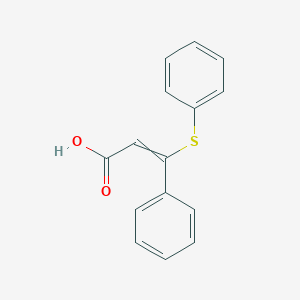
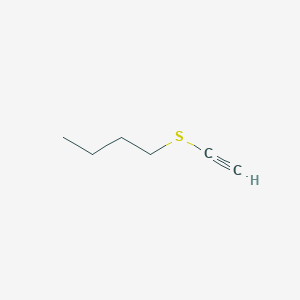
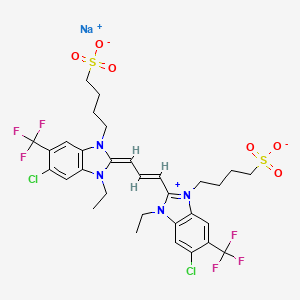
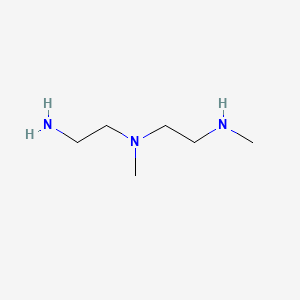
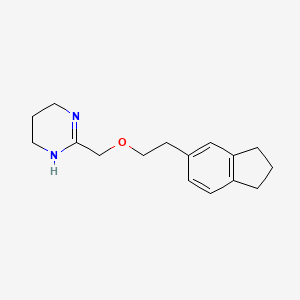
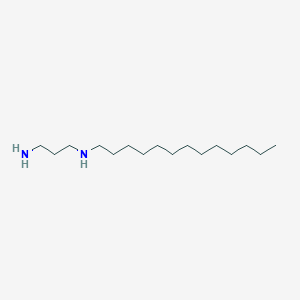
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
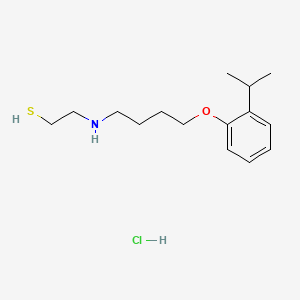
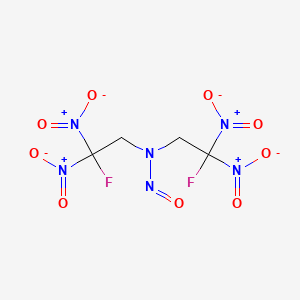
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
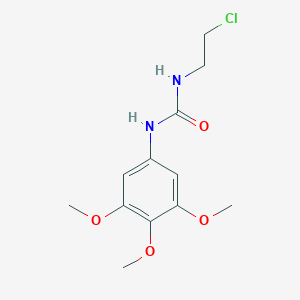
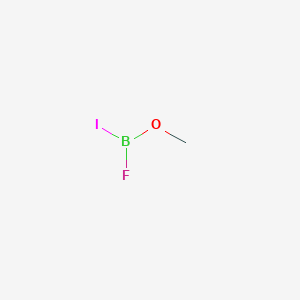
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
